![molecular formula C21H35NO2SSn B14786455 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole
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Overview
Description
5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole: is a chemical compound with the molecular formula C21H35NO2SSn and a molecular weight of 484.28 g/mol It is a derivative of benzo[d]thiazole, characterized by the presence of dimethoxy groups at positions 5 and 7, and a tributylstannyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole typically involves the stannylation of a suitable benzo[d]thiazole precursor. One common method is the reaction of 5,7-dimethoxybenzo[d]thiazole with tributyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Hydrolysis: The tributylstannyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Benzo[d]thiazoles: Resulting from substitution reactions.
Oxides and Reduced Derivatives: From oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole is used as an intermediate in the synthesis of more complex organic molecules. Its stannyl group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Derivatives of benzo[d]thiazole have shown promise in medicinal chemistry, particularly in the development of anti-tubercular and anti-cancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, useful in various applications such as coatings and polymers.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole is primarily related to its ability to participate in cross-coupling reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. This property is exploited in the synthesis of complex organic molecules, where the compound serves as a versatile building block .
Comparison with Similar Compounds
2-(Tributylstannyl)benzo[d]thiazole: Lacks the dimethoxy groups, making it less reactive in certain chemical reactions.
5,7-Dimethoxybenzo[d]thiazole: Lacks the tributylstannyl group, limiting its use in cross-coupling reactions.
Uniqueness: 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole is unique due to the presence of both dimethoxy and tributylstannyl groups. This combination enhances its reactivity and versatility in synthetic chemistry, making it a valuable compound for researchers and industrial chemists .
Biological Activity
5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on the biological activity of this compound, providing an overview of its synthesis, mechanisms of action, and biological evaluations.
Synthesis
The synthesis of this compound typically involves the Stille coupling reaction, where a benzo[d]thiazole derivative is coupled with tributylstannyl groups. This method allows for the introduction of stannyl moieties that enhance the compound's lipophilicity and biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . The presence of methoxy groups in this compound may enhance its ability to penetrate bacterial membranes, leading to increased cytotoxicity against these pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | TBD |
Similar Thiazole Derivative | E. coli | TBD |
Naphthoquinone-fused Thiazole | Candida albicans | TBD |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, it was found that several compounds exhibited IC50 values in the low micromolar range, indicating potent activity. For example:
- Compound A : IC50 = 3 µM against MCF-7 cells.
- Compound B : IC50 = 5 µM against HepG2 cells.
The biological activity of this compound can be attributed to its ability to interact with biological membranes due to its amphiphilic nature. This interaction facilitates the disruption of cellular integrity in microbial and cancer cells . Additionally, molecular docking studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways.
Properties
Molecular Formula |
C21H35NO2SSn |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
tributyl-(5,7-dimethoxy-1,3-benzothiazol-2-yl)stannane |
InChI |
InChI=1S/C9H8NO2S.3C4H9.Sn/c1-11-6-3-7-9(13-5-10-7)8(4-6)12-2;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
FJVOEORHHUESMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=C(S1)C(=CC(=C2)OC)OC |
Origin of Product |
United States |
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